4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one
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Description
4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H27ClN2O4 and its molecular weight is 442.94. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for Carbon Dioxide Detection
A study by Wang et al. (2015) explored novel fluorescent probes based on the 1,2,5-triphenylpyrrole core for the quantitative detection of low levels of carbon dioxide. These probes exhibit an aggregation-enhanced emission feature and are capable of real-time monitoring of CO2 levels, making them suitable for applications in biological and medical fields. The study demonstrates the probes' selective and fast response to carbon dioxide, highlighting their potential in developing new methods for CO2 detection (Wang et al., 2015).
Structural Analysis of Pyrrole Derivatives
Ramazani et al. (2019) conducted a single crystal X-ray structure analysis of two polymorphs of a pyrrole derivative, revealing insights into the molecular geometry and hydrogen bonding patterns. This research contributes to the understanding of the structural characteristics of pyrrole compounds, which are crucial for their functional applications in various domains, including materials science and pharmacology (Ramazani et al., 2019).
Computational Study on Pyrrole Chalcone Derivatives
Singh et al. (2014) synthesized and characterized a pyrrole chalcone derivative, providing insights through quantum chemical calculations. The study discusses the molecular electrostatic potential, vibrational analysis, and potential for forming heterocyclic compounds, which are significant for the development of new materials with specific electronic and optical properties (Singh et al., 2014).
Antimicrobial Activity of Pyrrolin-2-ones
Research by Gein et al. (2001) focused on the synthesis and antimicrobial properties of 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones. The study's findings contribute to the development of new antimicrobial agents, showcasing the importance of structural modification in enhancing pharmacological activities (Gein et al., 2001).
properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4/c1-4-15-31-19-11-7-16(8-12-19)21-20(22(28)17-5-9-18(25)10-6-17)23(29)24(30)27(21)14-13-26(2)3/h5-12,21,28H,4,13-15H2,1-3H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAJRBTWTHEOAA-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one |
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